Ethyl 2-(4-bromophenyl)propanoate

Overview

Description

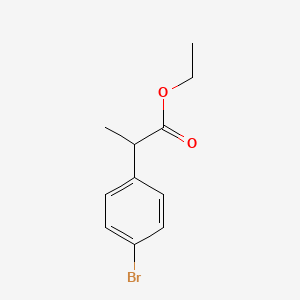

Ethyl 2-(4-bromophenyl)propanoate is an organic compound with the molecular formula C11H13BrO2. It is an ester derived from the reaction of 2-(4-bromophenyl)propanoic acid and ethanol. This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a propanoate group. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(4-bromophenyl)propanoate can be synthesized through the esterification of 2-(4-bromophenyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-bromophenyl)propanoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and ethanol in the presence of a strong acid or base.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydroxide or potassium cyanide in an aqueous or alcoholic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide under reflux conditions.

Major Products Formed

Nucleophilic Substitution: Depending on the nucleophile, products such as 2-(4-hydroxyphenyl)propanoate, 2-(4-cyanophenyl)propanoate, or 2-(4-aminophenyl)propanoate can be formed.

Reduction: 2-(4-bromophenyl)propanol.

Hydrolysis: 2-(4-bromophenyl)propanoic acid and ethanol.

Scientific Research Applications

Ethyl 2-(4-bromophenyl)propanoate is used in various scientific research applications, including:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Pharmaceutical Research: It is used in the development of new drugs and therapeutic agents.

Material Science: It is employed in the synthesis of polymers and other advanced materials.

Biological Studies: It is used to study the effects of brominated compounds on biological systems.

Mechanism of Action

The mechanism of action of ethyl 2-(4-bromophenyl)propanoate involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in halogen bonding, which can influence the compound’s reactivity and interactions with biological molecules. The ester group can undergo hydrolysis, releasing the corresponding carboxylic acid and ethanol, which can further participate in various biochemical pathways.

Comparison with Similar Compounds

Ethyl 2-(4-bromophenyl)propanoate can be compared with other similar compounds such as:

Ethyl 3-(4-bromophenyl)propanoate: This compound has a similar structure but with a different position of the bromine atom on the phenyl ring.

Ethyl 2-(3-bromophenyl)propanoate: This compound also has a bromine atom on the phenyl ring but at a different position.

Ethyl 2-(4-chlorophenyl)propanoate: This compound has a chlorine atom instead of a bromine atom, which can affect its reactivity and applications.

The uniqueness of this compound lies in its specific bromine substitution pattern, which can influence its chemical reactivity and interactions in various applications.

Biological Activity

Ethyl 2-(4-bromophenyl)propanoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on the biological activity of this compound, highlighting its mechanisms of action, experimental findings, and potential applications in medicine.

Chemical Structure and Properties

This compound has a molecular formula of C12H13BrO2. The presence of the bromine atom on the phenyl ring enhances the compound's biological activity by influencing its interaction with biological targets. The structure can be depicted as follows:

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It potentially interacts with various receptors, modulating their activity and influencing signaling pathways.

- Antimicrobial Activity : Studies have shown that it can disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study reported its effectiveness against drug-resistant strains such as Acinetobacter baumannii and Staphylococcus aureus, showcasing a broad spectrum of antibacterial action .

Table 1: Antimicrobial Activity Against Various Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Acinetobacter baumannii | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Klebsiella pneumoniae | 64 µg/mL |

Anticancer Activity

In vitro studies have demonstrated that this compound possesses cytotoxic effects against several cancer cell lines. The compound was shown to induce apoptosis in breast cancer cells, with IC50 values ranging from 5 to 10 µM, indicating potent anticancer properties .

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 7.5 |

| HeLa (Cervical Cancer) | 6.0 |

| A549 (Lung Cancer) | 8.0 |

Case Studies and Experimental Findings

- Study on Antimicrobial Effects : A study conducted on the antibacterial properties of this compound revealed that it effectively inhibited the growth of multi-drug resistant bacteria. The researchers utilized agar diffusion methods to assess the compound's efficacy, confirming its potential as a therapeutic agent against resistant strains .

- Anticancer Research : Another significant investigation focused on the compound's ability to induce apoptosis in cancer cells. The study employed flow cytometry and caspase activation assays to demonstrate that this compound triggers apoptotic pathways, suggesting its role as a potential chemotherapeutic agent .

- Mechanistic Insights : Further research into the mechanism of action indicated that the compound interacts with tubulin, leading to microtubule destabilization, which is crucial for cell division and proliferation in cancer cells .

Properties

IUPAC Name |

ethyl 2-(4-bromophenyl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c1-3-14-11(13)8(2)9-4-6-10(12)7-5-9/h4-8H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHNBIRCJWQMENU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)C1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.